molecular formula C19H16N4OS B2461141 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 1206996-45-3

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2461141
CAS No.: 1206996-45-3
M. Wt: 348.42
InChI Key: TYLXWGYFTKNMFJ-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core strategically functionalized with two privileged pharmacophores: a benzo[d]thiazole moiety and a 1H-imidazole ring. The benzo[d]thiazole nucleus is a well-documented structural component in numerous bioactive molecules with demonstrated anti-tubercular and anticancer activities . Concurrently, the 1H-imidazole ring is a critical functional group in many enzyme inhibitors, notably serving as a key ligand for metal ions in the active site of various synthetases . The specific molecular architecture of this compound suggests potential for investigating its activity against tropical diseases. The structural motif of a 2-(1H-imidazol-1-ylmethyl) substitution on an aromatic carboxylic acid derivative has been identified in potent, selective inhibitors of thromboxane A2 (TxA2) synthetase, which is a key enzyme in the arachidonic acid pathway . Furthermore, the 2-methylbenzo[d]thiazole fragment aligns with ongoing research into novel anti-tubercular agents aimed at combating multidrug-resistant strains of Mycobacterium tuberculosis . Researchers can utilize this compound as a key intermediate or precursor for developing novel enzyme inhibitors or as a candidate for screening in phenotypic assays against a range of pathological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-21-17-7-6-16(10-18(17)25-13)22-19(24)15-4-2-14(3-5-15)11-23-9-8-20-12-23/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXWGYFTKNMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions

    Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Benzamide Group Introduction: The benzamide group can be introduced via the reaction of aniline derivatives with acyl chlorides or anhydrides in the presence of a base such as pyridine.

    Benzo[d]thiazole Attachment: The final step involves the coupling of the imidazole derivative with the benzo[d]thiazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and benzo[d]thiazole moieties, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide. Imidazole and thiazole rings are known for their ability to inhibit bacterial growth. For instance, derivatives with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Compounds containing imidazole and thiazole moieties have been investigated for their anticancer properties. Research indicates that derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, studies on related compounds have reported IC50 values in the low micromolar range against human colorectal carcinoma cells, suggesting that the imidazole-thiazole framework may enhance anticancer activity .

Antiviral and Antitubercular Activity

Imidazo[2,1-b]thiazole derivatives have also been evaluated for antiviral and antimycobacterial activities. Some studies have demonstrated promising results against Mycobacterium tuberculosis and various viruses, indicating that structural modifications in these compounds can lead to enhanced efficacy against infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzamide backbone or substituents on the imidazole or thiazole rings can significantly influence their pharmacological properties.

Key Findings from Case Studies:

CompoundActivity TypeIC50 ValueReference
N9Anticancer5.85 µM
N18Anticancer4.53 µM
IT10Antitubercular2.32 µM
5dAntiviralEffective against Feline viruses

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
  • 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
  • (1-methyl-1H-imidazol-4-yl)methanol

Uniqueness

Compared to these similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide stands out due to its unique combination of functional groups. The presence of both the imidazole and benzo[d]thiazole moieties provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}S
  • IUPAC Name : this compound
  • Molecular Weight : Approximately 273.36 g/mol

This compound features an imidazole ring, a thiazole moiety, and a benzamide structure, which are known to contribute significantly to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole and thiazole rings are known to interact with various enzymes. For instance, compounds containing imidazole have been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival .
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is particularly significant in enhancing the anticancer properties by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Compounds similar to this one have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes .

Antitumor Activity

A study evaluating the antitumor efficacy of related compounds showed that derivatives with similar structures exhibited IC50_{50} values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating moderate to high potency . The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring in enhancing cytotoxicity.

CompoundIC50_{50} (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92A-431
Compound B23.30 ± 0.35Jurkat
Compound C>1000Control

Antimicrobial Activity

In vitro studies have shown that compounds containing imidazole and thiazole rings possess significant antibacterial properties. For example, a related compound exhibited an MIC (minimum inhibitory concentration) value of 32 µg/mL against Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of thiazole-containing benzamides, including our compound of interest, demonstrated promising results in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial effectiveness of imidazole derivatives against various pathogens. The results indicated that compounds similar to this compound showed effective inhibition against both fungal and bacterial strains, supporting its use as a broad-spectrum antimicrobial agent .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or coupling of imidazole and benzothiazole intermediates. Key steps include:

  • Intermediate preparation : Synthesis of 2-methylbenzo[d]thiazol-6-amine via cyclization of substituted thioureas under acidic conditions.
  • Coupling reactions : Use of Eaton’s reagent (P2O5/MeSO3H) for solvent-free acylation to attach the imidazole-methyl group to the benzamide core .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Q2. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regioselectivity of substitutions (e.g., imidazole methyl position) and aromatic proton environments.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch in benzamide at ~1680 cm⁻¹) .

Q. Q3. How are standard pharmacological assays (e.g., cytotoxicity) designed for this compound?

Methodological Answer:

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
  • Control groups : Include reference drugs (e.g., cisplatin) and solvent controls (DMSO <0.1%).
  • Dose-response curves : Test concentrations from 0.1–100 μM over 48–72 hours .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

  • Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify target pathways.
  • Dose-dependent effects : Replicate assays at lower concentrations (e.g., 1–10 μM) to rule out cytotoxicity masking anti-inflammatory activity.
  • Receptor binding assays : Use SPR (Surface Plasmon Resonance) to measure affinity for targets like COX-2 or EGFR .

Q. Q5. What strategies optimize regioselectivity during imidazole-methylation of the benzamide core?

Methodological Answer:

  • Catalytic systems : Employ Pd/Cu-mediated cross-coupling to direct methylation to the imidazole N1 position.
  • Steric effects : Introduce bulky directing groups (e.g., tert-butyl) on the benzamide to block undesired sites.
  • Solvent optimization : Use DMF or DMSO to stabilize transition states in SN2 reactions .

Q. Q6. How can environmental stability and degradation pathways of this compound be studied?

Methodological Answer:

  • Photolysis experiments : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS.
  • Hydrolysis studies : Test stability at pH 2–12 to simulate gastrointestinal or environmental conditions.
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .

Q. Q7. What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular docking : Screen against crystallographic targets (e.g., tubulin or kinases) using AutoDock Vina.
  • QSAR models : Train on datasets with substituent variations (e.g., halogenation) to correlate logP with IC50 values.
  • DFT calculations : Analyze electron density maps to prioritize substituents enhancing H-bond interactions .

Q. Q8. How do researchers address low yields in scale-up synthesis?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer in exothermic steps.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs.
  • Process optimization : Conduct DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .

Data Contradiction and Validation

Q. Q9. Why might in vitro and in vivo activity data diverge for this compound?

Methodological Answer:

  • Pharmacokinetic factors : Assess bioavailability via ADME studies (e.g., hepatic microsome stability).
  • Metabolite interference : Identify active/inactive metabolites using LC-MS/MS.
  • Tumor microenvironment models : Use 3D spheroid assays to mimic in vivo hypoxia and stromal interactions .

Q. Q10. How are unexpected byproducts characterized during synthesis?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (<0.1%) and fragment ions to propose structures.
  • Isolation via prep-TLC : Purify byproducts for NMR and X-ray crystallography.
  • Mechanistic studies : Probe reaction intermediates with in-situ IR or stopped-flow techniques .

Cross-Disciplinary Applications

Q. Q11. What methodologies integrate this compound into materials science research?

Methodological Answer:

  • Coordination polymers : Synthesize metal-organic frameworks (MOFs) using the imidazole group as a ligand (e.g., with Zn²⁺ or Cu²⁺).
  • Surface functionalization : Graft onto nanoparticles (Au, SiO2) via thiol-ene click chemistry for catalytic applications .

Q. Q12. How can its antifungal activity be compared to existing azole drugs?

Methodological Answer:

  • ERG11 enzyme assays : Measure inhibition of fungal lanosterol 14α-demethylase.
  • Resistance profiling : Test against fluconazole-resistant Candida strains.
  • Synergy studies : Combine with amphotericin B in checkerboard assays .

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